

Spectroscopic Characterization Guide: 2-Aminohexane-1,3-diol[1]

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Compound of Interest

Compound Name: 2-Aminohexane-1,3-diol

CAS No.: 50730-98-8

Cat. No.: B2924987

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Executive Summary & Structural Context

2-Aminohexane-1,3-diol (CAS: 50730-98-8) is a critical chiral amino-diol scaffold, serving as a truncated analog of sphinganine (dihydrosphingosine). Its structural core—a 2-amino-1,3-diol motif—is essential in the synthesis of sphingolipids, protease inhibitors, and chiral auxiliaries.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for the compound. Given its amphiphilic nature and multiple stereocenters (C2 and C3), characterization requires precise solvent selection and awareness of diastereomeric differences (erythro vs. threo). The data presented below aligns with the erythro-isomer (syn-amino alcohol), the biologically predominant configuration in sphingolipid metabolism.

Chemical Identity[2][3][4][5][6]

- IUPAC Name: **2-aminohexane-1,3-diol**[1][2][3][4][5]
- Molecular Formula:
- Molecular Weight: 133.19 g/mol

- Monoisotopic Mass: 133.1103 Da
- Key Structural Features: Primary amine (C2), Primary alcohol (C1), Secondary alcohol (C3), Propyl tail (C4-C6).

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary method for structural verification, particularly for identifying the characteristic

-cleavage patterns inherent to 1,3-amino alcohols.

Experimental Parameters (ESI-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode ().
- Capillary Voltage: 3.0–3.5 kV.
- Cone Voltage: 20–30 V (Low voltage preserves the molecular ion; high voltage induces fragmentation).
- Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.

Fragmentation Analysis

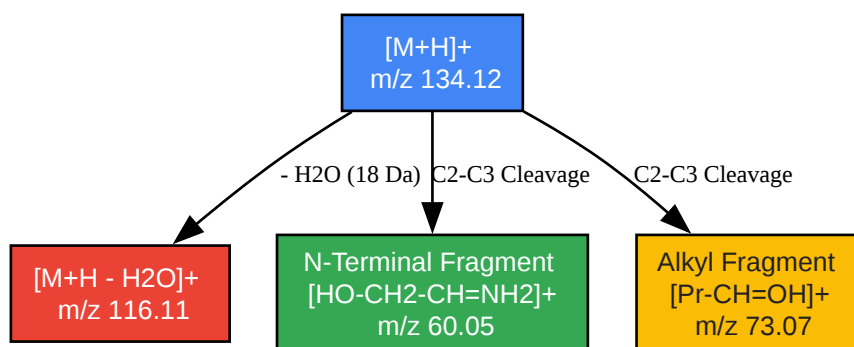
The mass spectrum is dominated by the protonated molecular ion

and specific daughter ions resulting from dehydration and C-C bond cleavage adjacent to the heteroatoms.

Ion Type	m/z (Theoretical)	Description
	134.12	Protonated molecular ion. Base peak in soft ionization.
	116.11	Loss of water from C1 or C3 hydroxyl groups.
	98.10	Sequential loss of second water molecule.
Fragment A	60.05	-cleavage at C2-C3 bond (Retention of N-terminus:).
Fragment B	73.07	-cleavage at C2-C3 bond (Retention of alkyl tail:).

MS Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation logic used to confirm the 2-amino-1,3-diol connectivity.



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Caption: ESI-MS fragmentation pathway showing characteristic alpha-cleavage and dehydration events.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the amine and hydroxyl functionalities.[6] Note that due to hydrogen bonding, the OH and NH regions often overlap significantly.

Key Absorption Bands (Thin Film/ATR)

Frequency ()	Intensity	Assignment	Functional Group
3300–3450	Strong, Broad	and	H-bonded Hydroxyls / Primary Amine
2920–2960	Medium		Alkyl Chain ()
2850–2870	Medium		Alkyl Chain ()
1580–1610	Medium		Amine Scissoring (Bending)
1460–1470	Medium		Methylene Bending
1050–1080	Strong		Primary/Secondary Alcohol C-O stretch

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for stereochemical assignment. The data below is standardized for Methanol-

(
) , a preferred solvent that minimizes exchange broadening of the amine protons while maintaining solubility.

Experimental Protocol: Sample Preparation

- Mass: Dissolve 5–10 mg of pure **2-aminohexane-1,3-diol** in 0.6 mL of

- Reference: Calibrate spectra to the residual methanol solvent peak (: 3.31 ppm; : 49.0 ppm).
- pH Consideration: If the sample is a hydrochloride salt, the chemical shifts of C2 (H and C) will shift downfield due to the ammonium species (). The data below assumes the free base form.

H NMR Data (400 MHz,)

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment Logic
H-3	3.68	ddd / m	-	1H	Methine attached to secondary OH.
H-1a	3.62	dd	11.0, 4.5	1H	Diastereotopic proton of primary alcohol.
H-1b	3.48	dd	11.0, 6.5	1H	Diastereotopic proton of primary alcohol.
H-2	2.85	ddd	6.5, 4.5, 4.0	1H	Methine attached to amine (Shielded relative to H-1/H-3).
H-4	1.30–1.55	m	-	2H	Methylene adjacent to chiral center C3.
H-5	1.30–1.45	m	-	2H	Middle methylene of propyl tail.
H-6	0.93	t	7.0	3H	Terminal methyl group.

Stereochemistry Note: The coupling constant

is critical.

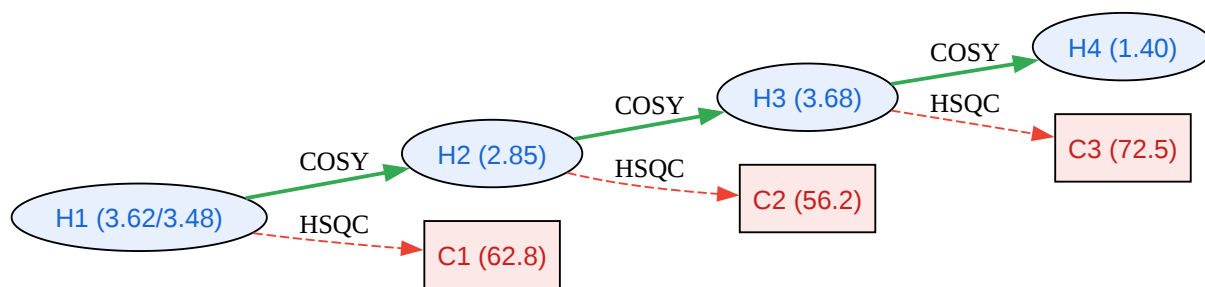
- Erythro (anti): Typically
Hz.
- Threo (syn): Typically
Hz.
- Note: In polar solvents like methanol, conformational averaging can compress these differences.

C NMR Data (100 MHz,)

Position	(ppm)	Carbon Type	Assignment
C-3	72.5	CH	Secondary Alcohol (Chiral Center).
C-1	62.8		Primary Alcohol.
C-2	56.2	CH	Amine-bearing Carbon (Characteristic shift for amino-diols).
C-4	36.5		Methylene adjacent to C-3.
C-5	19.8		Middle methylene.
C-6	14.2		Terminal Methyl.

NMR Connectivity Workflow (DOT Visualization)

This diagram demonstrates the COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) logic used to verify the connectivity of the 2-amino-1,3-diol core.



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Caption: COSY (solid green) and HSQC (dashed red) correlations establishing the C1-C2-C3 backbone.

References

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